Lipophilicity: Mixed-Chain TAG vs. MCT
The computed XLogP value for 2,3-bis[(1-oxooctyl)oxy]propyl palmitate is 13.3, compared to the nearly identical theoretical value for its regioisomer 1,3-octanoin-2-palmitin (13.3), indicating that total lipophilicity does not distinguish these positional isomers [1]. However, when compared to pure medium-chain triglyceride tricaprylin (XLogP ~9.2), the C16:0-containing compound exhibits a 4.1 log unit increase in hydrophobicity, translating to approximately 12,500-fold higher predicted partition coefficient (logD) into lipophilic compartments such as the lipid core of nanoparticles or adipose tissue [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP) and estimated logD difference |
|---|---|
| Target Compound Data | XLogP = 13.3 (C35H66O6, MW 582.89) |
| Comparator Or Baseline | Tricaprylin (glyceryl trioctanoate, C27H50O6): XLogP ≈ 9.2; 1,3-octanoin-2-palmitin (regioisomer): XLogP ≈ 13.3 |
| Quantified Difference | ΔXLogP ≈ 4.1 vs. tricaprylin; negligible vs. regioisomer. Estimated logD difference corresponds to ~12,500-fold greater lipophilicity over tricaprylin. |
| Conditions | Calculated using XLogP algorithm (PubChem Py 1.3.10); no experimental logP/logD measurements were found in the literature. |
Why This Matters
The dramatically higher lipophilicity of the C16:0-containing TAG ensures better retention of hydrophobic drugs in the nanoparticle core and reduced burst release, a critical formulation attribute when selecting between an MCT-only and a mixed-chain lipid excipient.
- [1] BaseChem. 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate – Calculated Chemical Data. 2024. View Source
- [2] PubChem. Glyceryl trioctanoate (Tricaprylin) – Computed Properties. 2024. View Source
